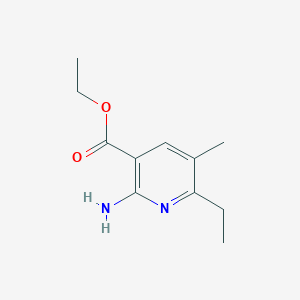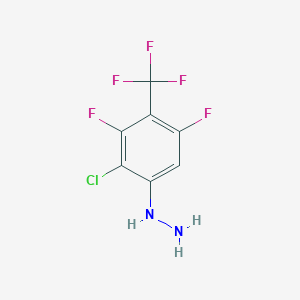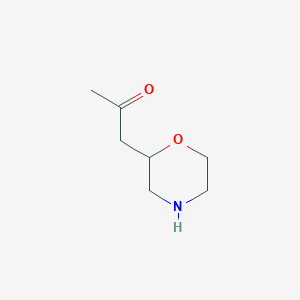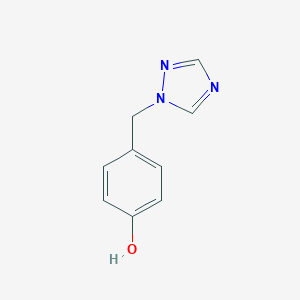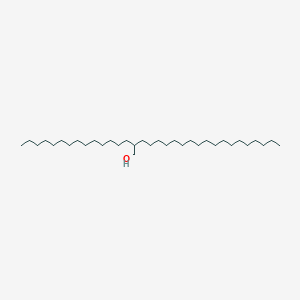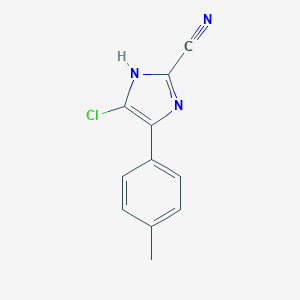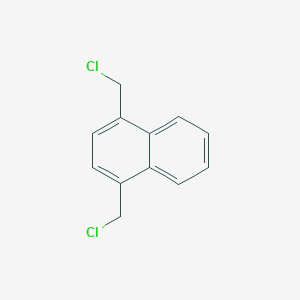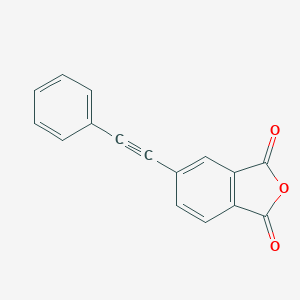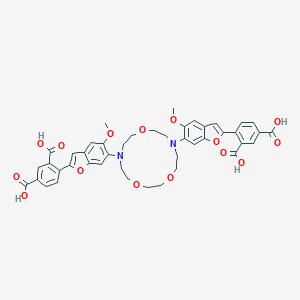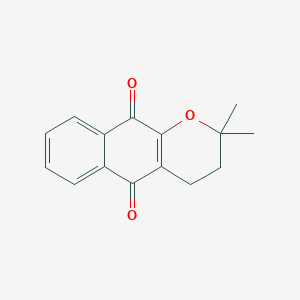
alpha-Lapachone
Übersicht
Beschreibung
Synthesis Analysis
α-Lapachone can be synthesized from lapachol, naphthoquinones, and other aromatic compounds. The synthesis routes often involve complex chemical reactions aiming to yield α-lapachone with high purity and yield. Research has also focused on patent developments around lapachol and lapachone analogs, highlighting the chemodiversity and potential chemotherapeutic applications of these compounds (Hussain & Green, 2017).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The field of application is Medicinal Chemistry Research .
Summary of the Application
Alpha-Lapachone has been used in the synthesis of new naphthoquinones, which were tested against various human cancer cell lines .
Methods of Application
The new naphthoquinones were prepared and tested against human cancer cell lines PC-3 (prostate), HCT-116 (colon carcinoma), SNB-19 (glioblastoma), HL-60 (leukemia) and MCF-7 (breast), and a non-tumor cell line L929 (murine fibroblasts) to determine cytotoxicity with the MTT assay .
Results or Outcomes
The 8-OH-β-lapachones presented the best results, showing low IC 50 values and high selectivity for HCT-116 and HL-60 tumor cells .
Trypanocidal Activity
Specific Scientific Field
The field of application is Pharmacology .
Summary of the Application
Alpha-Lapachone, along with other naphthoquinones, has been studied for its trypanocidal activity .
Methods of Application
The reduction by two electrons, mediated by DT-diphorase, leads to the formation of hydroquinone. Lapachol, alpha-Lapachone, and beta-Lapachone, which are isolated from the heartwood of trees of the Bignoniaceae family, are examples of bioactive naphthoquinones .
Results or Outcomes
The research is still ongoing, and the results are not yet fully conclusive .
Synthesis of New Naphthoquinones
Specific Scientific Field
The field of application is Medicinal Chemistry Research .
Summary of the Application
Alpha-Lapachone has been used in the synthesis of new naphthoquinones, which were tested against various human cancer cell lines .
Methods of Application
14 new naphthoquinones were prepared and tested against human cancer cell lines PC-3 (prostate), HCT-116 (colon carcinoma), SNB-19 (glioblastoma), HL-60 (leukemia) and MCF-7 (breast), and a non-tumor cell line L929 (murine fibroblasts) to determine cytotoxicity with the MTT assay .
Results or Outcomes
The 8-OH-β-lapachones presented the best results, showing low IC 50 values and high selectivity for HCT-116 and HL-60 tumor cells .
Photoconversion in Aqueous Solutions
Specific Scientific Field
The field of application is Chemical Physics .
Summary of the Application
Beta-Lapachone can be converted to alpha-Lapachone by photoconversion in aqueous solutions .
Methods of Application
Femtosecond and nanosecond transient absorption (fs-TA and ns-TA) and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopic methods were used to investigate the early events taking place for β-LA after photoexcitation in aqueous solutions .
Results or Outcomes
The investigation indicates that a photoinduced protonation of the carbonyl group at β position takes place for the singlet excited state of β-LA with the assistance of water in aqueous solutions .
Anticancer and Various Therapeutic Effects
Specific Scientific Field
The field of application is Pharmacology .
Summary of the Application
Beta-Lapachone has been reported to have anticancer and various other therapeutic effects, but is limited in clinical applications by its low bioavailability .
Methods of Application
The study was conducted using simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.5) at 37°C. Beta-Lapachone was observed in SGF at 37°C for 1 hour and SIF for 3 hours .
Results or Outcomes
No isomerization of beta-Lapachone was observed in the analysis of any of the human samples .
Inhibition of DNA Topoisomerase II
Specific Scientific Field
The field of application is Biochemistry .
Summary of the Application
Alpha-Lapachone, a para-naphthoquinone, has an anticancer effect by blocking deoxyribonucleic acid (DNA) topoisomerase II .
Methods of Application
The study was conducted using hydrochloric acid (HCl) solution .
Results or Outcomes
Although alpha-Lapachone has weaker pharmacological effect than beta-Lapachone, it still shows significant inhibition of DNA topoisomerase II .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWHOPKRRBUSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197020 | |
| Record name | alpha-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Lapachone | |
CAS RN |
4707-33-9 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Lapachone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Lapachone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-LAPACHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



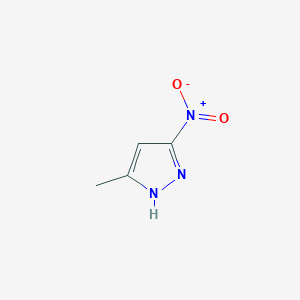
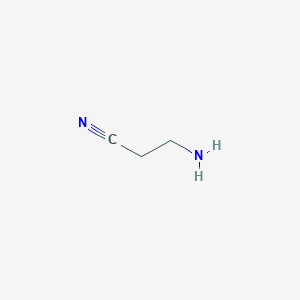
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
